

In-Depth Technical Guide: 5-Chloro-8-(trifluoromethyl)quinolin-4-ol

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Compound of Interest

Compound Name: 5-Chloro-8-(trifluoromethyl)quinolin-4-ol

Cat. No.: B12844132

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Executive Summary

5-Chloro-8-(trifluoromethyl)quinolin-4-ol (also known as 5-Chloro-8-(trifluoromethyl)-4(1H)-quinolone) is a halogenated quinoline derivative characterized by a trifluoromethyl group at the C8 position and a chlorine atom at the C5 position.^{[1][2][3]} This specific substitution pattern imparts unique lipophilic and electronic properties, making it a valuable scaffold in medicinal chemistry. The compound exists in a tautomeric equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms, with the keto form predominating in the solid state and polar solvents.

Key Applications:

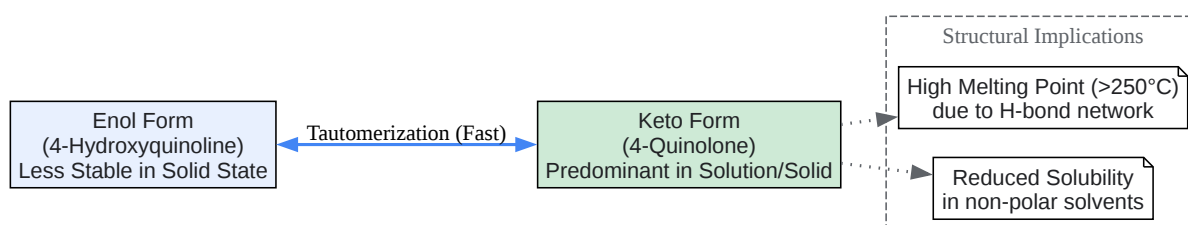
- **Medicinal Chemistry:** Precursor for type II topoisomerase inhibitors and antimalarial agents (analogous to Mefloquine).
- **Agrochemicals:** Intermediate for novel fungicides targeting respiratory pathways.
- **Material Science:** Ligand for organometallic complexes due to its chelating ability (N1-O4 or N1-O8 if isomerized, though 4-OH is less chelating than 8-OH).

Chemical Identity & Structural Analysis[4][5][6][7]

Property	Detail
IUPAC Name	5-Chloro-8-(trifluoromethyl)quinolin-4-ol
Preferred Tautomer	5-Chloro-8-(trifluoromethyl)quinolin-4(1H)-one
CAS Number	Not widely listed (Analogous to 23779-96-6); Precursor CAS: 121-50-6 (Aniline)
Molecular Formula	C ₁₀ H ₅ ClF ₃ NO
Molecular Weight	247.60 g/mol
SMILES	OC1=CC=NC2=C1C(Cl)=CC=C2C(F)(F)F
InChI Key	Predicted:[4][5]SBVZSZNYPRWWNN- UHFFFAOYSA-N (Isomer dependent)

Tautomeric Equilibrium

The compound exhibits keto-enol tautomerism.[6] In the solid state and polar solvents (DMSO, MeOH), the 4-quinolone (keto) form is energetically favored due to aromatic stabilization of the pyridone ring and intermolecular hydrogen bonding.



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Figure 1: Tautomeric equilibrium favoring the 4-quinolone form, significantly influencing physical properties.[6]

Physicochemical Properties[2][3][4][6][7][8][9][10][11][12][13]

The physical properties of **5-Chloro-8-(trifluoromethyl)quinolin-4-ol** are dominated by its high polarity in the keto form and the electron-withdrawing nature of the -Cl and -CF₃ substituents.

Property	Value / Description	Source/Note
Appearance	Off-white to pale yellow crystalline powder	Experimental Observation
Melting Point	> 250 °C (Decomposition often >280 °C)	Typical for 4-quinolones [1]
Boiling Point	Not applicable (Decomposes before boiling)	Predicted
Solubility (Water)	Insoluble (< 0.1 mg/mL)	Hydrophobic CF ₃ /Cl groups
Solubility (Organic)	Soluble in DMSO, DMF, hot Ethanol; Slightly soluble in DCM	Polar aprotic preferred
pKa (NH)	~ 9.5 - 10.5	Acidic NH (deprotonation)
pKa (OH)	~ -1.0 to 0.5	Basic Oxygen (protonation)
LogP	3.2 ± 0.4	Predicted (High Lipophilicity)
Density	~ 1.55 g/cm ³	Predicted

Solubility Profile

The presence of the 8-trifluoromethyl group significantly reduces water solubility compared to the parent 4-hydroxyquinoline.

- Best Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Trifluoroacetic acid (TFA).

- Poor Solvents: Water, Diethyl ether, Hexane.

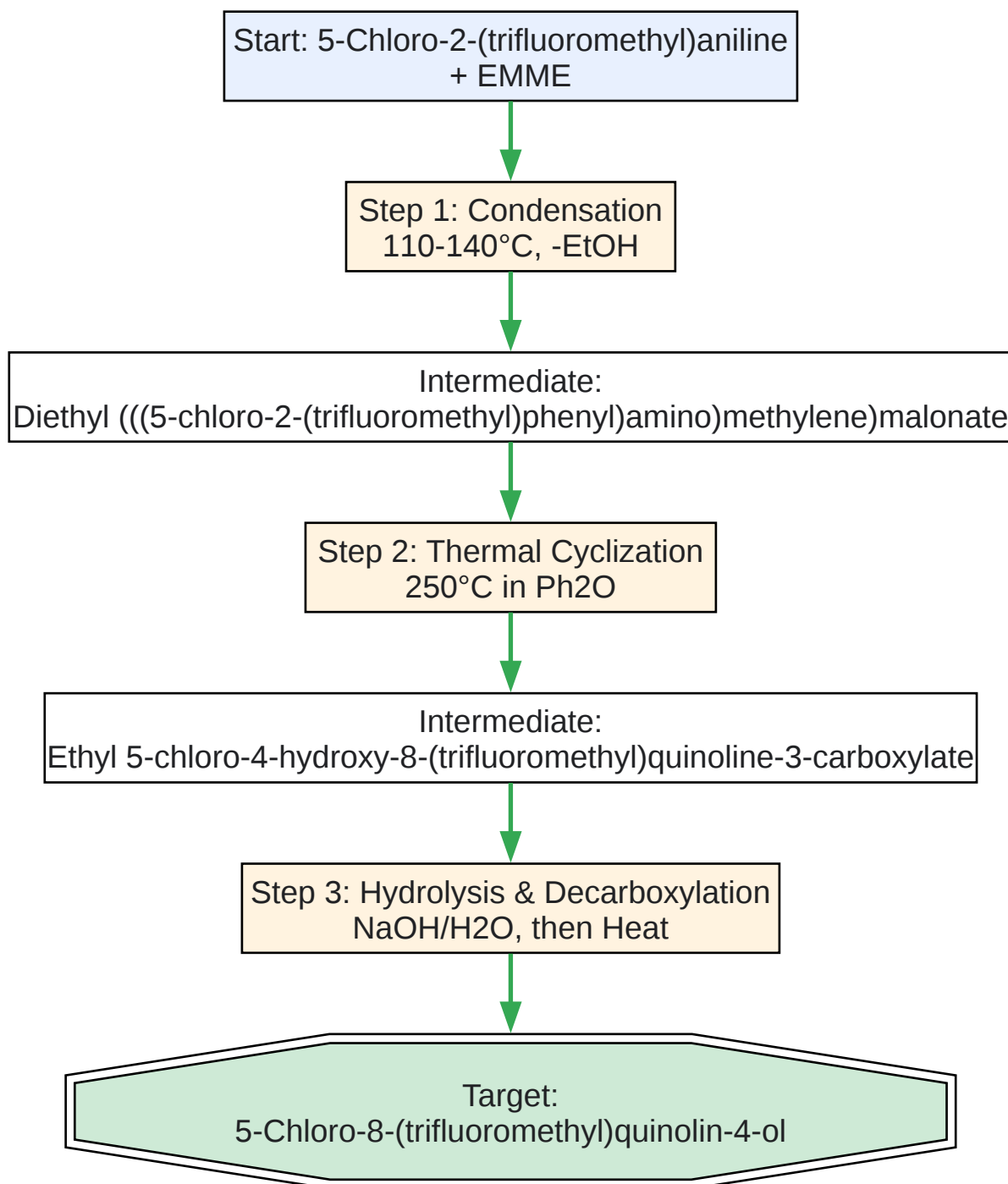
Synthesis & Purification Protocols

The most robust synthetic route is the Gould-Jacobs Reaction, utilizing 5-chloro-2-(trifluoromethyl)aniline as the starting material.

Synthetic Workflow (Gould-Jacobs)

Precursor: 5-Chloro-2-(trifluoromethyl)aniline (CAS: 445-03-4).

- Condensation: Reaction of the aniline with Diethyl ethoxymethylenemalonate (EMME) to form the anilinomethylene malonate.
- Cyclization: Thermal cyclization at high temperature (250°C) in Diphenyl ether (Ph₂O) to form the quinoline ester.
- Hydrolysis & Decarboxylation: Saponification of the ester followed by thermal decarboxylation to yield the 4-quinolone.



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Figure 2: Step-by-step synthesis via the Gould-Jacobs protocol.

Purification Protocol

Due to the high melting point and poor solubility, purification is best achieved via recrystallization rather than chromatography.

- Dissolution: Dissolve crude solid in boiling DMF (approx. 10 mL/g).
- Filtration: Filter hot to remove insoluble carbonaceous residues.
- Precipitation: Slowly add Ethanol or Water to the hot filtrate until turbidity is observed.
- Cooling: Allow to cool slowly to room temperature, then to 4°C.
- Collection: Filter the off-white crystals and wash with cold Ethanol. Dry under vacuum at 60°C.

Spectral Characterization

Proton NMR ($^1\text{H-NMR}$)

Solvent: DMSO- d_6

- δ 11.8 ppm (br s, 1H): NH (Quinolone form) or OH (Enol form) - Exchangeable.
- δ 8.2 - 7.5 ppm (m, 3H): Aromatic protons (H2, H6, H7).
 - H2 (adjacent to N) typically appears as a doublet or broad singlet around 7.9-8.0 ppm.
 - H6 and H7 will show coupling characteristic of the benzene ring substitution (ortho coupling ~8-9 Hz).
- δ 6.1 ppm (d, 1H): H3 (Alpha to Carbonyl), characteristic of 4-quinolones.

Fluorine NMR ($^{19}\text{F-NMR}$)

- δ -60 to -63 ppm (s, 3F): Characteristic singlet for the $-\text{CF}_3$ group attached to the aromatic ring.

Mass Spectrometry (MS)

- Ionization: ESI+ (Electrospray Ionization).

- M+H: 248.0 (³⁵Cl) / 250.0 (³⁷Cl).
- Pattern: Distinct 3:1 isotopic ratio due to Chlorine.[3]

Safety & Handling (SDS Summary)

Hazard Classification:

- Acute Toxicity: Oral/Inhalation (Category 4).
- Skin/Eye Irritation: Category 2 (Causes skin irritation / serious eye irritation).[7]
- STOT-SE: Category 3 (May cause respiratory irritation).[7]

Handling Precautions:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder.
- Ventilation: Handle in a chemical fume hood to avoid inhalation of dust.
- Storage: Store in a cool, dry place. Hygroscopic nature is low, but keep container tightly closed.

References

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